Dexrabeprazole is the R-(+)-enantiomer of rabeprazole, a substituted benzimidazole compound. [] It is classified as a proton pump inhibitor (PPI), a group of drugs known for their potent and long-lasting inhibition of gastric acid secretion. [, ] Dexrabeprazole selectively inhibits the H+/K+-ATPase enzyme system located in the parietal cells of the stomach. [] This enzyme, also known as the proton pump, is responsible for the final step of acid production in the stomach. []
Asymmetric Oxidation: This method involves the asymmetric oxidation of rabeprazole thioether using a chiral catalyst system. [] This system typically consists of a chiral ligand, a titanium-based catalyst, an organic alkali, water, and a reaction solvent. [] The reaction yields dexrabeprazole, which is then subjected to a salt-forming reaction with sodium salt in an alcohol solvent to obtain dexrabeprazole sodium. []
Chiral Catalysis: Another approach involves the synthesis of rabeprazole thioether from 2-mercapto benzimidazole and 2-chloromethyl-3-methyl-4-((3-methoxy-propoxy) pyridine hydrochloride under the action of a phase transfer catalyst. [] This is followed by an oxidation step using chiral catalysis to produce dexrabeprazole. [] Finally, dexrabeprazole is reacted with sodium hydroxide to obtain dexrabeprazole sodium. []
Monohydrate Crystal Form: This form has been characterized by X-ray powder diffraction and differential thermal analysis. [, ] Characteristic diffraction peaks and an absorption peak at a specific temperature provide evidence for its unique crystal structure. [, ]
Amorphous Form: Dexrabeprazole sodium can also exist in an amorphous form, characterized by the absence of characteristic diffraction peaks in its X-ray powder diffraction pattern. []
The primary chemical reaction associated with dexrabeprazole sodium is its conversion to an active sulfenamide derivative in the acidic environment of the parietal cell canaliculi. [] This reaction involves the protonation of dexrabeprazole sodium followed by a rearrangement and subsequent reaction with cysteine residues on the H+/K+-ATPase enzyme. [] This covalent binding irreversibly inhibits the proton pump, blocking acid secretion. []
Dexrabeprazole sodium acts as a prodrug, remaining inactive until it reaches the acidic environment of the parietal cell canaliculi in the stomach. [] Here, it undergoes a series of reactions resulting in the formation of an active sulfenamide derivative. [] This derivative then binds covalently to cysteine residues on the extracellular domain of the H+/K+-ATPase enzyme, irreversibly inactivating it. [] By inhibiting the proton pump, dexrabeprazole sodium effectively blocks the final step of gastric acid secretion. []
Reflux Esophagitis Model: Dexrabeprazole sodium has been evaluated for its protective effects in rat models of reflux esophagitis. [] Research shows it effectively reduces esophagitis index, gastric juice volume, and pepsin activity, highlighting its potential therapeutic benefits in this condition. []
Gastric Fluid Environment Control: Comparative studies have explored the efficacy of dexrabeprazole in modulating gastric fluid parameters like pH and volume. [] Findings suggest that dexrabeprazole effectively increases fasting pH and reduces gastric volume, indicating its potential use in controlling the gastric fluid environment for various procedures or conditions. []
Floating Microsphere Formulation: Dexrabeprazole sodium has been incorporated into floating microsphere formulations for potential improvements in its absorption and bioavailability. [] These formulations aim to enhance drug retention in the stomach, thereby extending its therapeutic effect. []
Chiral Separation Studies: The development of analytical techniques for the chiral separation of dexrabeprazole from its enantiomer, rabeprazole, has been a subject of research. [, , ] These methods utilize high-performance liquid chromatography (HPLC) and capillary electrophoresis with chiral selectors to achieve effective separation and analysis of the individual enantiomers. [, , ]
Impurity Profiling: Analytical techniques like reverse-phase ultra-performance liquid chromatography (RP-UPLC) have been employed for impurity profiling of dexrabeprazole sodium. [, ] These methods enable the identification and quantification of impurities in the drug substance, crucial for quality control and safety assessment. [, ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: